2-({[2-(4-Methoxyphenyl)ethyl]carbamoyl}amino)-3-methylbutanoic acid
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Overview
Description
2-({[2-(4-Methoxyphenyl)ethyl]carbamoyl}amino)-3-methylbutanoic acid is a synthetic organic compound with a molecular formula of C15H22N2O4. This compound is characterized by the presence of a methoxyphenyl group, a carbamoyl group, and a methylbutanoic acid moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[2-(4-Methoxyphenyl)ethyl]carbamoyl}amino)-3-methylbutanoic acid typically involves multiple steps:
Formation of the Methoxyphenyl Ethylamine Intermediate: This step involves the reaction of 4-methoxybenzaldehyde with ethylamine under reductive amination conditions to form 2-(4-methoxyphenyl)ethylamine.
Carbamoylation: The intermediate is then reacted with a suitable carbamoylating agent, such as isocyanate, to form the carbamoyl derivative.
Coupling with Methylbutanoic Acid: The final step involves coupling the carbamoyl derivative with 3-methylbutanoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-({[2-(4-Methoxyphenyl)ethyl]carbamoyl}amino)-3-methylbutanoic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbamoyl group can be reduced to an amine group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
Oxidation: Formation of 2-({[2-(4-Hydroxyphenyl)ethyl]carbamoyl}amino)-3-methylbutanoic acid.
Reduction: Formation of 2-({[2-(4-Methoxyphenyl)ethyl]amino}-3-methylbutanoic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-({[2-(4-Methoxyphenyl)ethyl]carbamoyl}amino)-3-methylbutanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-({[2-(4-Methoxyphenyl)ethyl]carbamoyl}amino)-3-methylbutanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The exact pathways depend on the specific application and biological context, but may include signaling pathways related to inflammation, pain, or cellular metabolism.
Comparison with Similar Compounds
Similar Compounds
- 2-({[2-(4-Hydroxyphenyl)ethyl]carbamoyl}amino)-3-methylbutanoic acid
- 2-({[2-(4-Methoxyphenyl)ethyl]amino}-3-methylbutanoic acid
- 2-({[2-(4-Methoxyphenyl)ethyl]carbamoyl}amino)-3-ethylbutanoic acid
Uniqueness
2-({[2-(4-Methoxyphenyl)ethyl]carbamoyl}amino)-3-methylbutanoic acid is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity
Properties
Molecular Formula |
C15H22N2O4 |
---|---|
Molecular Weight |
294.35 g/mol |
IUPAC Name |
2-[2-(4-methoxyphenyl)ethylcarbamoylamino]-3-methylbutanoic acid |
InChI |
InChI=1S/C15H22N2O4/c1-10(2)13(14(18)19)17-15(20)16-9-8-11-4-6-12(21-3)7-5-11/h4-7,10,13H,8-9H2,1-3H3,(H,18,19)(H2,16,17,20) |
InChI Key |
ZWVDGVZGVCLMGO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)NCCC1=CC=C(C=C1)OC |
Origin of Product |
United States |
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